3-クロロプロピルホスホン酸

説明

3-chloropropylphosphonic acid is an organophosphorus compound with the molecular formula C3H8ClO3P . It has a molecular weight of 158.52 g/mol .

Synthesis Analysis

The synthesis of 3-chloropropylphosphonic acid involves the esterification of 3-chloropropylphosphonic acid with long chain alcohols using DCC/DMAP . An alternative route involves the Michaelis-Becker reaction from potassium dimethylphosphite and 1-bromo-3-chloropropane .Molecular Structure Analysis

The molecular structure of 3-chloropropylphosphonic acid consists of 3 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 phosphorus atom .Chemical Reactions Analysis

The key chemical reaction involving 3-chloropropylphosphonic acid is its esterification with long chain alcohols using DCC/DMAP . This reaction is part of the synthesis process of 3-chloropropylphosphonic acid .Physical And Chemical Properties Analysis

3-chloropropylphosphonic acid is a highly stable compound at room temperature and pressure. It is a polar compound due to the presence of the phosphonic acid group and the chlorine atom.科学的研究の応用

以下は、「3-クロロプロピルホスホン酸」(3-CPPA)の科学研究における用途を包括的に分析したもので、6つの独自の用途に焦点を当てています。

医薬品化学

3-CPPAは、医薬品化学、特に生物活性ホスホン酸の合成に使用され、その中には、アデホビル、テノホビル、シドフォビルなどの抗ウイルス性非環状ヌクレオシドホスホン酸(ANP)や、非ヌクレオシドホスホン酸の誘導体などがあります .

材料科学

材料科学では、特定の特性を持つ新素材の開発における3-CPPAの利用について、研究が進められています。 金属イオンのキレート剤および官能化材料合成の前駆体としての可能性を秘めています.

難燃剤

3-CPPAは、難燃剤の開発に使用される可能性があります。 ハロゲン化有機リン系難燃剤を含む有機リン系難燃剤は、健康への懸念からPBDDの代替として使用されています .

Safety and Hazards

特性

IUPAC Name |

3-chloropropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAATVSKKHVVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448317 | |

| Record name | Phosphonic acid, (3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13317-09-4 | |

| Record name | Phosphonic acid, (3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

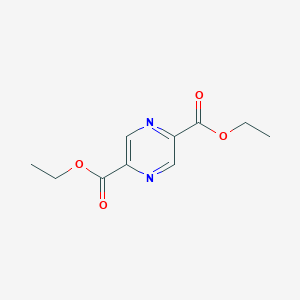

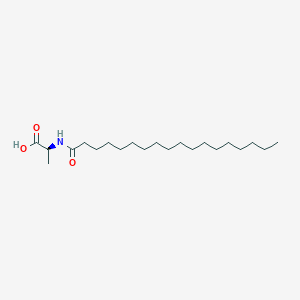

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-chloropropylphosphonic acid in the synthesis of pyrimidine derivatives?

A1: 3-chloropropylphosphonic acid, specifically its dibutyl ester, acts as an alkylating agent in the synthesis of pyrimidinylalkylphosphonic acids []. This reaction involves a hydroxypyrimidine reacting with the dibutyl ester of 3-chloropropylphosphonic acid. This leads to the substitution of the chlorine atom in the 3-chloropropylphosphonic acid by the hydroxypyrimidine, forming a new C-O-P bond and yielding the desired pyrimidinylalkylphosphonic acid derivative.

Q2: Why is the synthesis of pyrimidinylalkylphosphonic acids of interest in medicinal chemistry?

A2: Pyrimidinylalkylphosphonic acids are interesting because they represent phosphonic acid analogs of biologically active alkylphosphocholines []. These analogs are designed to mimic the structure and potentially the activity of naturally occurring molecules while potentially offering advantages such as increased stability or altered pharmacokinetic properties. By incorporating a phosphonic acid group, researchers aim to develop compounds with similar biological activity to alkylphosphocholines but with potentially improved drug-like properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)

![2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B179595.png)

![[(R)-1-Bromoethyl]benzene](/img/structure/B179599.png)

![1-[4-(5-Nitro-1H-indol-3-YL)-1-piperidinyl]ethanone](/img/structure/B179603.png)

![(1S,5R)-tert-Butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B179609.png)